molecular formula C10H7ClS B1318932 6-Chloronaphthalene-2-thiol CAS No. 392330-26-6

6-Chloronaphthalene-2-thiol

Cat. No.: B1318932
CAS No.: 392330-26-6
M. Wt: 194.68 g/mol
InChI Key: UNDQDTFBOZKROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloronaphthalene-2-thiol is an organic compound with the molecular formula C₁₀H₇ClS It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and a thiol group (-SH) at the 2nd position

Scientific Research Applications

6-Chloronaphthalene-2-thiol has diverse applications in scientific research:

Biochemical Analysis

Biochemical Properties

6-Chloronaphthalene-2-thiol plays a significant role in biochemical reactions, particularly as an intermediate in pharmaceutical synthesis . It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate for thiol-specific enzymes, leading to the formation of disulfide bonds. These interactions are crucial for maintaining the structural integrity and function of proteins. Additionally, this compound can interact with metal ions, forming complexes that may alter the activity of metalloenzymes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. In vivo studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing the activity of certain enzymes or signaling pathways. At high doses, this compound can exhibit toxic or adverse effects, such as inducing oxidative stress, disrupting cellular homeostasis, and causing cell death. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by thiol-specific enzymes, leading to the formation of disulfide bonds or other sulfur-containing compounds. These metabolic reactions can affect the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can influence the activity of enzymes involved in oxidative stress responses, such as glutathione peroxidase, thereby impacting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by thiol-specific transporters, allowing it to reach different cellular compartments. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential toxicity .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biological effects. It can be targeted to organelles such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules. For example, its localization to the mitochondria may affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloronaphthalene-2-thiol typically involves the chlorination of naphthalene followed by thiolation. One common method includes the reaction of 6-chloronaphthalene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding naphthalene derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Naphthalene derivatives.

    Substitution: Various substituted naphthalene compounds.

Comparison with Similar Compounds

    6-Bromonaphthalene-2-thiol: Similar structure but with a bromine atom instead of chlorine.

    2-Naphthalenethiol: Lacks the chlorine substitution.

    6-Chloronaphthalene-1-thiol: Thiol group at the 1st position instead of the 2nd.

Uniqueness: 6-Chloronaphthalene-2-thiol is unique due to the specific positioning of the chlorine and thiol groups, which imparts distinct reactivity and properties. This unique structure allows it to participate in specific chemical reactions and applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

6-chloronaphthalene-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDQDTFBOZKROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591281
Record name 6-Chloronaphthalene-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392330-26-6
Record name 6-Chloronaphthalene-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.